3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC16317075
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O3 |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C21H21ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)19(25)13-17-16-3-1-2-4-18(16)23-20(17)26/h1-8,17,27H,9-13H2,(H,23,26) |
| Standard InChI Key | URMJLUILURADFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3C4=CC=CC=C4NC3=O |
Introduction
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in medicinal chemistry. It features a unique structure that combines a chlorophenyl group, a hydroxypiperidino moiety, and an indole core. This combination of functional groups suggests that it may interact with various biological targets, making it an interesting subject for pharmacology research.
Synthesis
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. These steps may include the formation of the indole core, the introduction of the chlorophenyl group, and the attachment of the piperidine moiety. Each step requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.
Biological Activities
While specific biological activities of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one are not extensively documented, compounds with similar structures often exhibit interactions with various biological targets. These interactions can lead to potential applications in fields such as neurology or oncology, depending on the compound's ability to modulate specific enzymes or receptors.
Chemical Reactivity
The chemical reactivity of this compound is influenced by its functional groups. Key reactions include:
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Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
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Hydrolysis: The ester or amide linkages can be hydrolyzed under appropriate conditions.
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Reduction/Oxidation: The indole core can participate in redox reactions.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.
Research Findings and Future Directions
Preliminary studies suggest that compounds with similar structures to 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one exhibit various biological activities. Further pharmacological studies are necessary to elucidate the specific biological activities of this compound and to explore its potential therapeutic applications.
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